molecular formula C19H21N3 B6453651 4-methyl-1-({1-[(naphthalen-1-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole CAS No. 2549009-09-6

4-methyl-1-({1-[(naphthalen-1-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole

Cat. No.: B6453651
CAS No.: 2549009-09-6
M. Wt: 291.4 g/mol
InChI Key: CARDRDJWLRHMKS-UHFFFAOYSA-N
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Description

4-methyl-1-({1-[(naphthalen-1-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a naphthalen-1-ylmethyl group and an azetidin-3-ylmethyl group

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a drug, it might interact with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many naphthalene derivatives are hazardous and can cause health problems if ingested or inhaled .

Future Directions

The future directions for research on this compound could involve further exploration of its properties and potential uses. For example, it could be studied for potential medicinal applications, given the presence of functional groups that are often found in pharmaceutical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-({1-[(naphthalen-1-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the naphthalen-1-ylmethyl and azetidin-3-ylmethyl groups via substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in bulk quantities while maintaining high quality standards.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-({1-[(naphthalen-1-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or the substituent groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

4-methyl-1-({1-[(naphthalen-1-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituent groups, such as:

  • 4-methyl-1-({1-[(phenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole
  • 4-methyl-1-({1-[(benzyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole
  • 4-methyl-1-({1-[(naphthalen-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole

Uniqueness

The uniqueness of 4-methyl-1-({1-[(naphthalen-1-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole lies in its specific substituent groups, which confer distinct chemical and biological properties. The presence of the naphthalen-1-ylmethyl group, in particular, may enhance its binding affinity to certain molecular targets and influence its overall reactivity and stability.

Properties

IUPAC Name

4-methyl-1-[[1-(naphthalen-1-ylmethyl)azetidin-3-yl]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3/c1-15-9-20-22(10-15)13-16-11-21(12-16)14-18-7-4-6-17-5-2-3-8-19(17)18/h2-10,16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARDRDJWLRHMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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